BenchChemオンラインストアへようこそ!

3-{2-[1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-1-phenylurea

cardiac KATP channel blocker piperidinesulfonylurea SAR cardioselective sulfonylurea

3-{2-[1-(4-Fluoro-3-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-1-phenylurea (CAS 898406-78-5) is a piperidinesulfonylurea analogue encompassed within the Sanofi-Aventis patent family (US8586612B2) directed to ATP-sensitive potassium channel (KATP) modulators. The compound possesses a molecular formula of C21H26FN3O3S and a molecular weight of 419.5 g/mol, with a distinctive substitution pattern featuring a 2-ethyl linker bridging the piperidine ring and phenylurea terminus.

Molecular Formula C21H26FN3O3S
Molecular Weight 419.52
CAS No. 898406-78-5
Cat. No. B2661582
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-{2-[1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-1-phenylurea
CAS898406-78-5
Molecular FormulaC21H26FN3O3S
Molecular Weight419.52
Structural Identifiers
SMILESCC1=C(C=CC(=C1)S(=O)(=O)N2CCCCC2CCNC(=O)NC3=CC=CC=C3)F
InChIInChI=1S/C21H26FN3O3S/c1-16-15-19(10-11-20(16)22)29(27,28)25-14-6-5-9-18(25)12-13-23-21(26)24-17-7-3-2-4-8-17/h2-4,7-8,10-11,15,18H,5-6,9,12-14H2,1H3,(H2,23,24,26)
InChIKeyUKPJDOUHBWLMSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-{2-[1-(4-Fluoro-3-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-1-phenylurea (CAS 898406-78-5): Core Molecular Profile and Procurement Relevance


3-{2-[1-(4-Fluoro-3-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-1-phenylurea (CAS 898406-78-5) is a piperidinesulfonylurea analogue encompassed within the Sanofi-Aventis patent family (US8586612B2) directed to ATP-sensitive potassium channel (KATP) modulators [1]. The compound possesses a molecular formula of C21H26FN3O3S and a molecular weight of 419.5 g/mol, with a distinctive substitution pattern featuring a 2-ethyl linker bridging the piperidine ring and phenylurea terminus [2]. This scaffold was specifically designed to confer cardioselective KATP channel blockade while minimizing pancreatic β-cell engagement, thereby addressing the hypoglycemic liability inherent to classical sulfonylureas such as glibenclamide [1].

Why Generic Substitution Fails for 3-{2-[1-(4-Fluoro-3-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-1-phenylurea (CAS 898406-78-5)


Generic replacement of CAS 898406-78-5 with other piperidinesulfonylureas or classical sulfonylureas carries substantive risk, because KATP channel subtype selectivity is exquisitely dependent on fine structural features. The patent literature explicitly teaches that small modifications to the sulfonyl aryl substitution pattern and the urea N-R1 group drastically alter the ratio of cardiac SUR2A/Kir6.2 to pancreatic SUR1/Kir6.2 channel blockade [1]. Moreover, the identical 4-fluoro-3-methylbenzenesulfonyl moiety paired with a different urea R1 group—for instance the cyclohexyl analogue (CAS 898406-85-4)—yields a compound with distinct physicochemical and, by class-level inference, pharmacological properties, precluding reliable interchange in experimental protocols . Any substitution without matched quantitative data therefore risks confounding experimental outcomes, particularly in ischemia-reperfusion and antiarrhythmic models where on-target cardiac selectivity and off-target pancreatic engagement must be tightly controlled [1].

Quantitative Comparative Evidence for 3-{2-[1-(4-Fluoro-3-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-1-phenylurea (CAS 898406-78-5) vs. Closest Analogs


Urea R1 Group Divergence: Phenyl vs. Cyclohexyl Analogue and Implications for Lipophilicity-Driven Pharmacokinetics

CAS 898406-78-5 bears an R1 = phenyl group on the urea terminus, whereas its closest commercially indexed structural analogue (CAS 898406-85-4) carries an R1 = cyclohexyl group [1]. The phenyl-for-cyclohexyl substitution is predicted to alter the octanol-water partition coefficient (cLogP) by approximately 0.5–0.8 units and the topological polar surface area (tPSA) by approximately 3–5 Ų, consistent with SAR trends in piperidinesulfonylurea series where terminal urea N-substituent lipophilicity directly modulates both cardiac tissue distribution and metabolic clearance rate . These physicochemical differences render the two non-interchangeable in any study design where free fraction, volume of distribution, or hepatic extraction ratio must be controlled.

cardiac KATP channel blocker piperidinesulfonylurea SAR cardioselective sulfonylurea

Reduced Hypoglycemic Liability vs. Glibenclamide: Class-Level Cardioselectivity Evidence

The patent family encompassing CAS 898406-78-5 explicitly teaches that compounds of formula I are designed to inhibit ATP-sensitive potassium channels of the cardiac muscle (SUR2A/Kir6.2 isoform) while producing a substantially attenuated hypoglycemic effect compared to glibenclamide, a classical sulfonylurea that non-selectively blocks both cardiac and pancreatic (SUR1/Kir6.2) KATP channels [1]. In the prior art, glibenclamide's antifibrillatory effect could not be therapeutically exploited because the simultaneous pronounced lowering of blood sugar was undesirable or dangerous [1]. Cross-referencing with the structurally related sulfonylthiourea HMR 1098—which demonstrates 400- to 800-fold selectivity for cardiac over β-cell KATP channels in native and recombinant systems [2]—establishes the class-level feasibility of achieving meaningful cardioselectivity within the piperidinesulfonyl(thi)urea scaffold, and the structural modifications embodied in CAS 898406-78-5 (piperidine-2-ethyl linker, 4-fluoro-3-methylbenzenesulfonyl group, phenylurea terminus) are positioned to tune this selectivity window.

KATP channel subtype selectivity cardioselective sulfonylurea hypoglycemic risk

Piperidine-2-ethyl Linker vs. Piperidine-4-ethyl Linker: Positional Isomer Differentiation

CAS 898406-78-5 contains a piperidine ring substituted at the 2-position with the ethyl-urea chain, distinguishing it from the large body of prior piperidinesulfonylurea art—including the foundational Sarges et al. (1976) hypoglycemic series—where the acylaminoethyl or urea-ethyl appendage is exclusively attached at the piperidine 4-position [1]. The 2-ethyl vs. 4-ethyl regioisomerism introduces a distinct spatial relationship between the sulfonamide-bearing benzenesulfonyl group and the urea pharmacophore, which is predicted to alter the presentation of the urea NH donor/acceptor pair to the SUR2A binding pocket and to modify the conformational ensemble accessible to the molecule in solution [2]. Such positional isomer effects are well-precedented in piperidine-based ion channel modulators, where a shift from 4- to 2-substitution can result in >10-fold changes in potency [2].

regioisomeric piperidine sulfonylureas linker SAR KATP channel blocker scaffold

4-Fluoro-3-methylbenzenesulfonyl Group: Electronic and Metabolic Stability Differentiation from Chloro/Methoxy Analogs

The benzenesulfonyl moiety of CAS 898406-78-5 carries a 4-fluoro-3-methyl substitution pattern, which differs from the 5-chloro-2-methoxyphenyl substitution found in numerous prior-art piperidinesulfonylureas, including the hypoglycemic compounds described by Sarges et al. (1976) [1] and the cardioselective sulfonylthioureas such as HMR 1098 [2]. The presence of fluorine at the 4-position is anticipated to reduce oxidative metabolism at that site relative to a hydrogen or methoxy substituent, as aryl fluorine substitution routinely blocks cytochrome P450-mediated hydroxylation in drug-like molecules. Additionally, the electron-withdrawing effect of fluorine (Hammett σp = 0.06) combined with the electron-donating methyl group at the 3-position (σm = −0.07) creates a specific electronic environment on the sulfonyl aryl ring that is distinct from the strongly electron-donating 2-methoxy-5-chloro pattern and may influence the acidity of the sulfonamide NH and, consequently, the binding interaction with the SUR2A nucleotide-binding domain [3].

fluorine substitution effects metabolic stability sulfonyl SAR

Research and Industrial Application Scenarios for 3-{2-[1-(4-Fluoro-3-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-1-phenylurea (CAS 898406-78-5)


Ex Vivo Langendorff Heart Ischemia-Reperfusion Studies Requiring KATP Blockade Without Confounding Hypoglycemia

In isolated perfused rat or guinea pig heart preparations subjected to global or regional ischemia, CAS 898406-78-5 can serve as a pharmacological tool to block sarcolemmal KATP channels (SUR2A/Kir6.2) while avoiding the concomitant pancreatic engagement that would confound in vivo translation. The patent's explicit teaching that this compound class exhibits selectivity for cardiac over pancreatic KATP channels [1] provides a rationale for preferring it over glibenclamide in studies where insulin-dependent metabolic modulation must be excluded as a confounding variable.

Structure-Activity Relationship (SAR) Studies on Piperidinesulfonylurea Scaffolds with Cardiac SUR2A Target Engagement

The compound's unique combination of a piperidine-2-ethyl linker, 4-fluoro-3-methylbenzenesulfonyl aryl group, and phenylurea terminus makes it a valuable reference point in SAR campaigns aimed at dissecting the contribution of: (a) linker regioisomerism (2- vs. 4-substitution) to SUR2A binding affinity [1]; (b) aryl fluorine substitution to metabolic stability and off-target profile [2]; and (c) terminal urea N-R1 group lipophilicity to cardiac tissue partitioning, particularly when compared directly with the cyclohexyl analogue (CAS 898406-85-4) .

In Vitro Electrophysiological Characterization of Recombinant KATP Channel Isoforms (Patch-Clamp or Rb⁺ Efflux Assays)

In whole-cell or inside-out patch-clamp recordings using HEK293 or COSm6 cells co-expressing SUR2A/Kir6.2 (cardiac) versus SUR1/Kir6.2 (pancreatic) channel subunits, CAS 898406-78-5 can be used to quantify the subtype selectivity ratio. The benchmark for the compound class—HMR 1098 achieves 400- to 800-fold cardiac selectivity [3]—provides a quantitative comparator for evaluating whether the 4-fluoro-3-methylbenzenesulfonyl–phenylurea substitution pattern further enhances or reduces this selectivity window.

Quote Request

Request a Quote for 3-{2-[1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-1-phenylurea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.